molecular formula C11H11F2NO B8385774 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline

1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline

Cat. No. B8385774
M. Wt: 211.21 g/mol
InChI Key: FCHCIASDPFFVDF-UHFFFAOYSA-N
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Patent
US05663331

Procedure details

1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid(20 g) and sodium borohydride(12 g) were reacted in the same method as described in Preparation 1-A to give the bright-yellow above-indicated compound(11 g).
Name
1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
1-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:14])=[C:10]([F:13])[CH:11]=2)[C:6](=[O:15])[CH:5]=[C:4]1C(O)=O)[CH3:2].[BH4-].[Na+]>>[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([F:14])=[C:10]([F:13])[CH:11]=2)[C:6](=[O:15])[CH2:5][CH2:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline carboxylic acid
Quantity
20 g
Type
reactant
Smiles
C(C)N1C(=CC(C2=CC(=C(C=C12)F)F)=O)C(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
1-A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCC(C2=CC(=C(C=C12)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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